Diethyl (2-iodoethyl)phosphonate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

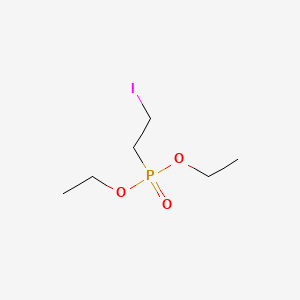

Diethyl (2-iodoethyl)phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a 2-iodoethyl moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Diethyl (2-iodoethyl)phosphonate can be synthesized through several methods. One common approach involves the Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide. For instance, diethyl phosphite can react with 2-iodoethanol under suitable conditions to yield this compound .

Another method involves the use of palladium-catalyzed cross-coupling reactions. For example, diethyl phosphonate can be coupled with 2-iodoethyl bromide in the presence of a palladium catalyst and a suitable base .

Industrial Production Methods

Industrial production of this compound typically involves large-scale application of the Michaelis-Arbuzov reaction due to its efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the product, often involving the use of microwave irradiation to accelerate the reaction .

Análisis De Reacciones Químicas

Types of Reactions

Diethyl (2-iodoethyl)phosphonate undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles.

Cycloaddition Reactions: It can act as an electrophilic dienophile or dipolarophile in [4+2] and [3+2] cycloaddition reactions.

Oxidation and Reduction: The phosphonate group can undergo oxidation to form phosphonic acids or reduction to form phosphine derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for cross-coupling, bases such as potassium carbonate for substitution reactions, and oxidizing agents like hydrogen peroxide for oxidation reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution can yield various substituted phosphonates, while cycloaddition reactions can produce complex cyclic structures .

Aplicaciones Científicas De Investigación

Diethyl (2-iodoethyl)phosphonate has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of biologically active molecules, including potential drug candidates.

Materials Science: It is employed in the development of advanced materials with unique properties, such as flame retardants and plasticizers.

Agrochemicals: It is used in the synthesis of herbicides and pesticides due to its ability to inhibit specific enzymes in plants.

Mecanismo De Acción

The mechanism of action of diethyl (2-iodoethyl)phosphonate involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking their activity . In agrochemicals, it can disrupt metabolic pathways in plants, leading to their selective inhibition .

Comparación Con Compuestos Similares

Similar Compounds

Similar compounds to diethyl (2-iodoethyl)phosphonate include:

Diethyl (iodoethynyl)phosphonate: Another iodo-substituted phosphonate with similar reactivity.

Diethyl phosphonate: The parent compound without the iodoethyl group.

Bisphosphonates: Used in medicinal chemistry for the treatment of osteoporosis.

Uniqueness

This compound is unique due to its specific reactivity conferred by the 2-iodoethyl group. This makes it particularly useful in cycloaddition reactions and as a precursor for the synthesis of complex molecules .

Actividad Biológica

Diethyl (2-iodoethyl)phosphonate, a compound with the chemical formula C6H14IO3P, is an organophosphorus compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a phosphorus atom bonded to an ethyl group and a 2-iodoethyl moiety. The presence of the phosphonate group imparts unique characteristics that influence its biological activity.

- Molecular Formula : C6H14IO3P

- Molecular Weight : 248.15 g/mol

- CAS Number : 142778-06-1

Mechanisms of Biological Activity

The biological activities of phosphonates, including this compound, primarily stem from their ability to mimic phosphate esters, which allows them to interfere with various biochemical pathways. The key mechanisms include:

- Enzyme Inhibition : Phosphonates can inhibit enzymes that utilize phosphates as substrates. This inhibition can disrupt cellular processes such as nucleotide synthesis and signal transduction.

- Antiviral Activity : Some phosphonates exhibit antiviral properties by inhibiting viral replication through competitive inhibition of viral polymerases.

- Cytostatic Effects : These compounds may also exert cytostatic effects, potentially impacting cell division and proliferation.

Biological Activity Overview

The biological activities reported for this compound are consistent with those observed in other phosphonates. Key findings include:

- Antiviral Properties : Similar compounds have demonstrated efficacy against various DNA viruses, suggesting potential applications in antiviral therapies.

- Immunomodulatory Effects : Research indicates that phosphonates can modulate immune responses, which could be beneficial in treating autoimmune diseases or enhancing vaccine efficacy.

- Cytotoxicity : Some studies report cytotoxic effects in cancer cell lines, indicating potential as an anticancer agent.

Data Table: Biological Activities of this compound

Case Study 1: Antiviral Efficacy

A study investigated the antiviral activity of various phosphonates, including this compound. The results indicated significant inhibition of viral replication in vitro, particularly against herpesviruses. The mechanism was attributed to competitive inhibition of viral DNA polymerases.

Case Study 2: Cytotoxicity in Cancer Cells

In a separate study, this compound was tested against several cancer cell lines. The compound exhibited dose-dependent cytotoxicity, leading to increased apoptosis rates compared to control groups. This suggests potential for development as an anticancer agent.

Propiedades

IUPAC Name |

1-diethoxyphosphoryl-2-iodoethane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14IO3P/c1-3-9-11(8,6-5-7)10-4-2/h3-6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKWKNMRMNHERBH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CCI)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14IO3P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.